molecular formula C18H18N2O3 B2899913 1-Benzyl-3-[2,2-bis(furan-2-yl)ethyl]urea CAS No. 2210140-53-5

1-Benzyl-3-[2,2-bis(furan-2-yl)ethyl]urea

Cat. No.: B2899913
CAS No.: 2210140-53-5
M. Wt: 310.353
InChI Key: MALRDHONHJAXNG-UHFFFAOYSA-N
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Description

1-Benzyl-3-[2,2-bis(furan-2-yl)ethyl]urea is an organic compound characterized by the presence of a benzyl group, two furan rings, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-[2,2-bis(furan-2-yl)ethyl]urea typically involves the reaction of benzyl isocyanate with 2,2-di(furan-2-yl)ethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-[2,2-bis(furan-2-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furan-2,3-diones.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-diones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[2,2-bis(furan-2-yl)ethyl]urea is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-(2-furyl)urea: Contains a single furan ring instead of two.

    1-Benzyl-3-(2-thienyl)urea: Contains a thiophene ring instead of a furan ring.

    1-Benzyl-3-(2-pyridyl)urea: Contains a pyridine ring instead of a furan ring.

Uniqueness

1-Benzyl-3-[2,2-bis(furan-2-yl)ethyl]urea is unique due to the presence of two furan rings, which may confer distinct chemical and biological properties compared to similar compounds with different heterocyclic rings

Properties

IUPAC Name

1-benzyl-3-[2,2-bis(furan-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c21-18(19-12-14-6-2-1-3-7-14)20-13-15(16-8-4-10-22-16)17-9-5-11-23-17/h1-11,15H,12-13H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALRDHONHJAXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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